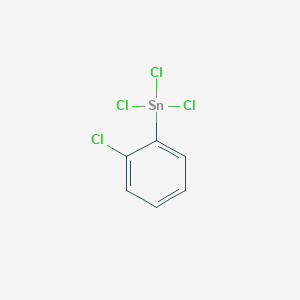
Trichloro(2-chlorophenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(2-chlorophenyl)stannane, also known as phenyl tin trichloride, is an organotin compound with the molecular formula C6H4Cl4Sn. This compound is characterized by the presence of a tin atom bonded to a phenyl group and three chlorine atoms. It is commonly used in organic synthesis and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloro(2-chlorophenyl)stannane can be synthesized through the reaction of phenylmagnesium bromide with tin tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C6H5MgBr+SnCl4→C6H5SnCl3+MgBrCl
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Trichloro(2-chlorophenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The tin atom can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or aryl halides in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of alkyl or aryl stannanes.
Oxidation Reactions: Formation of tin oxides.
Reduction Reactions: Formation of lower oxidation state tin compounds.
Aplicaciones Científicas De Investigación
Trichloro(2-chlorophenyl)stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism of action of trichloro(2-chlorophenyl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Phenyltrimethylstannane (C6H5Sn(CH3)3): Similar structure but with methyl groups instead of chlorine atoms.
Triphenyltin Chloride (C18H15ClSn): Contains three phenyl groups attached to the tin atom.
Dichlorodiphenylstannane (C12H10Cl2Sn): Contains two phenyl groups and two chlorine atoms attached to the tin atom.
Uniqueness: Trichloro(2-chlorophenyl)stannane is unique due to its specific arrangement of chlorine and phenyl groups around the tin atom, which imparts distinct reactivity and stability compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where other compounds may not be as effective.
Propiedades
Número CAS |
51590-17-1 |
|---|---|
Fórmula molecular |
C6H4Cl4Sn |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
trichloro-(2-chlorophenyl)stannane |
InChI |
InChI=1S/C6H4Cl.3ClH.Sn/c7-6-4-2-1-3-5-6;;;;/h1-4H;3*1H;/q;;;;+3/p-3 |
Clave InChI |
PJXGSWRHLUMFSW-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C(=C1)Cl)[Sn](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


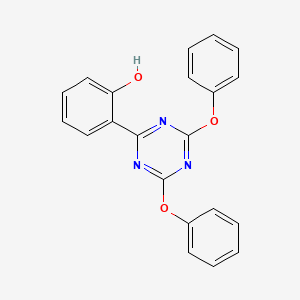
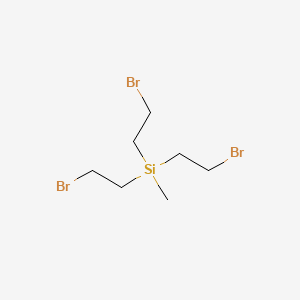
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
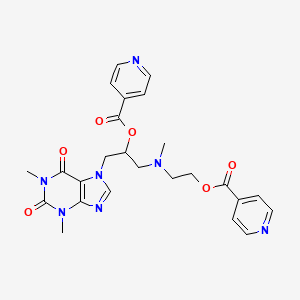
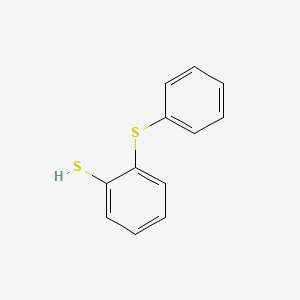
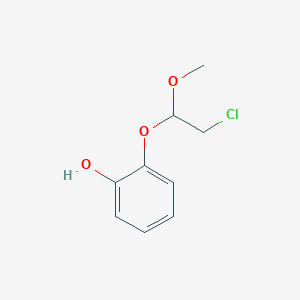

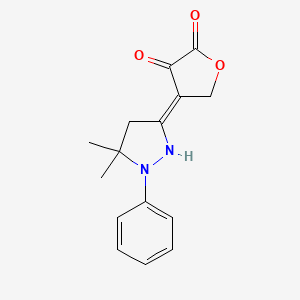
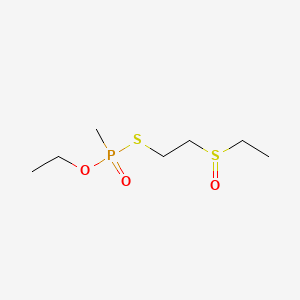
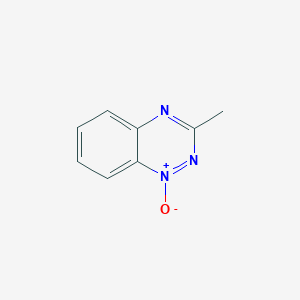


![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)
